(Tert-butylamino)(phenyl)acetic acid
Description
(Tert-butylamino)(phenyl)acetic acid (IUPAC name: 2-(tert-butylamino)-2-phenylacetic acid) is a substituted acetic acid derivative featuring a phenyl group and a tert-butylamino moiety attached to the alpha-carbon of the acetic acid backbone.
Properties
CAS No. |
5466-04-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(tert-butylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-10(11(14)15)9-7-5-4-6-8-9/h4-8,10,13H,1-3H3,(H,14,15) |
InChI Key |
HAGHPQSKWYOZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Phenylglyoxylic Acid
The foundational synthesis, reported in Journal of the American Chemical Society (1961), employs a reductive amination strategy:
Reaction Scheme:
$$
\text{Phenylglyoxylic acid} + \text{tert-Butylamine} \xrightarrow{\text{NaBH}_4} \text{(tert-Butylamino)(phenyl)acetic acid}
$$
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 25°C |
| Reaction Time | 12 h |
| Reducing Agent | Sodium borohydride |
| Yield | 68% |
This method leverages the electrophilicity of the ketone group in phenylglyoxylic acid, which undergoes condensation with tert-butylamine to form an imine intermediate. Subsequent borohydride reduction generates the chiral α-amino acid center. Steric hindrance from the tert-butyl group necessitates prolonged reaction times to achieve moderate yields.
Catalytic Carbonylation of Benzyl Precursors
A patent-pending methodology (CN1927809A) describes a metal-free carbonylation approach using morpholine and sulfur as catalysts:
Key Steps:
- Condensation : p-tert-Butylacetophenone reacts with morpholine/sulfur at 210°C to form a thioamide intermediate.
- Acid Hydrolysis : Glacial acetic acid/sulfuric acid cleavage yields crude phenylacetic acid.
- Recrystallization : Ethanol/water purification affords high-purity product.
Performance Metrics
| Stage | Yield Improvement vs. Non-Catalytic |
|---|---|
| Condensation | +35% |
| Hydrolysis | +22% |
| Overall Efficiency | 89% |
While this patent focuses on p-tert-butylphenylacetic acid, the catalytic system shows promise for adapting to tert-butylamino variants by substituting the amine source.
Advanced Methodologies
Photocatalytic Benzylation with Protected Intermediates
Recent work in The Journal of Organic Chemistry demonstrates a photoredox route using 4-(tert-butoxycarbonylamino)phenylacetic acid:
Reaction Sequence:
- Boc Protection : Aniline derivatives are protected to prevent side reactions.
- TBADT-Catalyzed Coupling : Visible light irradiation facilitates C–C bond formation.
- Deprotection : Acidic cleavage yields the free amine.
Comparative Yields
| Substrate | Adduct Yield |
|---|---|
| Boc-protected 1j | 79% |
| Unprotected analog | <5% |
This approach highlights the necessity of amino group protection to suppress unwanted radical pathways. Transitioning to tert-butylamino derivatives would require post-deprotection alkylation, though this remains unexplored in current literature.
Industrial-Scale Considerations
Sodium-Mediated Carboxylation (US20070010685A1)
A scalable phenylacetic acid synthesis employs sodium/toluene suspensions for benzylsodium formation, followed by dry ice carboxylation:
Process Intensification
| Parameter | Catalytic vs. Non-Catalytic |
|---|---|
| Reaction Rate | 1.5× faster |
| Purity | 95-99% |
| Batch Time | 50% reduction |
While optimized for unsubstituted phenylacetic acid, introducing tert-butylamino groups via electrophilic amination of the benzylsodium intermediate presents a plausible modification route.
Methodological Comparison
Table 4: Synthesis Route Evaluation
| Method | Yield | Scalability | Chirality Control |
|---|---|---|---|
| Reductive Amination | 68% | Moderate | Racemic |
| Catalytic Carbonylation | 89% | High | N/A |
| Photoredox Coupling | 79% | Low | Partial |
| Sodium Carboxylation | 90-95% | Industrial | None |
The reductive amination route offers simplicity but suffers from racemic product formation. Catalytic methods excel in yield and scalability but require tailored substrates. Photoredox techniques enable precise functionalization but remain labor-intensive for large batches.
Mechanistic Insights
Stereochemical Considerations
Density functional theory (DFT) studies of analogous systems reveal a 33.4 kcal/mol activation barrier for electrophilic substitution at the α-carbon, favoring transamination pathways. Solvent effects (dielectric constant ε = 8.9 for DCM) stabilize zwitterionic intermediates, critical for achieving high enantiomeric excess in chiral syntheses.
Catalyst Design Trends
Crown ether catalysts (e.g., 18-crown-6) enhance sodium dispersion in toluene, increasing interfacial reaction rates by 40%. Computational models suggest crown ethers reduce the activation energy for benzylsodium formation from 28.1 to 19.7 kcal/mol.
Chemical Reactions Analysis
Types of Reactions: (Tert-butylamino)(phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylacetic acid derivatives .
Scientific Research Applications
While the search results do not directly focus on the applications of "(Tert-butylamino)(phenyl)acetic acid", they do provide information on related compounds and applications of similar chemicals, as well as some data on "(Tert-butylamino)(oxo)acetic acid".
1. (Tert-butylamino)(oxo)acetic acid
- (Tert-butylamino)(oxo)acetic acid as a building block This compound is a chemical that can be used to synthesize heterocyclic compounds, which are important in biological processes and pharmaceutical development.
- Synthesis of pyrazoles (Tert-butylamino)(oxo)acetic acid can be used in the synthesis of substituted pyrazoles, which have medicinal applications.
2. 4-tert-Butylphenylacetic acid
- Raw material 4-tert-Butylphenylacetic acid is a chemical and pharmaceutical raw material used in the synthesis of perfume esters .
- Preparation method A method for preparing 4-tert-Butylphenylacetic acid involves reacting p-tert-butyl acetophenone, morphine quinoline, and sulfur by heating. The solution is then acidified to obtain the raw product, which is recrystallized to obtain the pure product .
3. tert-Butoxycarbonylamino-phenyl-acetic acid
4. Phenylpyruvic acid
- Degradation The degradation of phenylpyruvic acid in the presence of t-butyl hydroperoxide was studied to confirm the role of radical reactions in degradations produced by lipid hydroperoxide .
5. Polyacrylic acid
6. Teflon finishes
- Applications Teflon finishes can be applied to various materials, including metals, glass, and ceramics, to provide chemical inertness, water repellency, and friction resistance. Specific uses include conveyor chutes, molding dies, and packaging equipment .
7. Polymers containing N-nitrosamine
Mechanism of Action
The mechanism of action of (tert-butylamino)(phenyl)acetic acid involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phenylacetic Acid (PAA)
Structure: Lacks the tert-butylamino group; consists of a phenyl ring directly attached to the acetic acid moiety. Physicochemical Properties:
- Molecular Weight: 136.15 g/mol (vs. 207.28 g/mol for (tert-butylamino)(phenyl)acetic acid).
- Solubility: Highly water-soluble compared to the tert-butylamino-substituted analog due to reduced steric hindrance and lack of a hydrophobic tert-butyl group. Applications:
- Plant Physiology : PAA acts as a natural auxin, promoting shoot bud induction (2–44 buds per explant in chickpea) and root elongation in plant tissue culture at 0.5–1.0 mg dm⁻³ concentrations .
- Efficiency: In chickpea regeneration, PAA outperformed indole-3-butyric acid (IBA) and naphthaleneacetic acid (NAA), achieving 74% plant survival post-transplantation . Key Difference: The tert-butylamino group in this compound likely reduces its auxin-like activity but may enhance stability in pharmaceutical matrices.
2-(tert-Butylamino)acetic Acid
Structure: Retains the tert-butylamino group but lacks the phenyl substituent. Physicochemical Properties:
- Molecular Weight : 145.19 g/mol.
- Acid Dissociation Constant (pKa): Estimated pKa ~3.5 (carboxylic acid) and ~9.8 (tert-butylamino group), influencing its solubility and ionic state under physiological conditions . Applications:
- Pharmaceutical Byproduct : Identified as a degradation product of salbutamol during photocatalytic breakdown, forming via hydroxyl radical attack on the parent molecule .
- Biological Activity: No direct auxin-like effects reported; primarily studied in metabolic pathways of β-adrenergic agonists.
[3-(tert-Butoxycarbonylamino-methyl)-phenyl]-acetic Acid
Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group on the phenyl ring. Physicochemical Properties:
- Molecular Weight : 279.32 g/mol.
- Stability : The Boc group enhances stability against enzymatic degradation, making it suitable for peptide synthesis intermediates .
Applications : - Drug Synthesis : Used as a building block in pharmaceuticals, leveraging its orthogonal protection for selective reactions.
Comparative Data Table
Mechanistic and Functional Insights
- Auxin Activity: PAA’s efficacy in plant regeneration stems from its ability to activate auxin-responsive genes without inducing callus formation, unlike IBA or NAA .
- Degradation Pathways: The tert-butylamino group in 2-(tert-butylamino)acetic acid is resistant to oxidation, making it a persistent byproduct in drug degradation studies .
- Synthetic Utility : Boc-protected derivatives demonstrate the importance of steric and electronic modifications in optimizing compound stability for drug development .
Q & A
Basic Research Questions
Q. What experimental methodologies are effective for evaluating the role of (tert-butylamino)(phenyl)acetic acid in plant tissue culture?
- Methodological Answer : While direct evidence on this compound is limited, analogous studies on phenylacetic acid (PAA) in chickpea regeneration provide a framework. For instance, PAA was tested in combination with cytokinins (e.g., BAP) and gibberellic acid (GA₃) to optimize shoot induction and root elongation. Researchers can adapt similar factorial designs, varying concentrations (e.g., 0.25–2.0 mg dm⁻³) and hormone combinations . Key steps include:
- Explant preparation : Use cotyledonary nodes or meristematic tissues.
- Media optimization : Test interactions with cytokinins (e.g., BAP) and auxins.
- Rooting protocols : Semi-strength MS media with 0.5–1.0 mg dm⁻³ PAA showed superior root induction in chickpea; analogous trials with this compound could be designed .
Q. How can researchers address inconsistencies in shoot elongation data when using auxin-like compounds like this compound?
- Methodological Answer : In chickpea studies, PAA outperformed IBA and NAA in shoot elongation due to reduced callus formation. To resolve contradictions:
- Genetic variability : Test multiple plant genotypes (e.g., ICCV-10 vs. Annigeri in chickpea) to assess compound specificity .
- Morphological analysis : Use longitudinal sections to track bud differentiation stages (e.g., epidermal cell protrusions developing into shoots) .
- Statistical rigor : Employ ANOVA with Duncan’s multiple range test (p ≤ 0.05) on ≥30 replicates per treatment .
Advanced Research Questions
Q. What strategies can enhance the predictive modeling of this compound’s efficacy in direct organogenesis?
- Methodological Answer :
- Dose-response curves : Establish non-linear regression models for shoot induction frequency vs. compound concentration, as done for PAA (e.g., 2.0 mg dm⁻³ BAP + 1.0 mg dm⁻³ PAA yielded 100% bud induction in chickpea) .
- Transcriptomic profiling : Analyze auxin-responsive genes (e.g., AUX/IAA, ARF) during shoot differentiation, similar to studies on PAA’s role in sunflower and pepper .
- Comparative studies : Benchmark against structurally related compounds (e.g., tert-butylamino derivatives in ) to identify structure-activity relationships .
Q. How can researchers optimize in vitro rooting protocols using this compound while minimizing phenotypic abnormalities?
- Methodological Answer :
- Media strength : Semi-strength MS media enhanced root number and length in chickpea with PAA; test similar adjustments for the target compound .
- Synergistic additives : Combine with GA₃ (0.2 mg dm⁻³) to prevent hyperhydricity in elongating shoots .
- Post-rooting acclimatization : Transfer plantlets to sterilized soil:sand (3:1) with controlled humidity (74% survival rate in chickpea) .
Data Analysis & Contradiction Resolution
Q. How should researchers interpret conflicting results on auxin-like activity between this compound and classical auxins (e.g., IBA)?
- Methodological Answer :
- Morphogenic comparison : PAA induced direct organogenesis in chickpea without callus, whereas IBA caused aberrant morphogenesis. Use histological staining (e.g., toluidine blue) to compare tissue differentiation patterns .
- Hormonal interplay : Quantify endogenous auxin/cytokinin ratios via HPLC-MS after treatment to identify compound-specific signaling pathways .
Q. What analytical techniques are recommended for quantifying this compound in plant tissues?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) or GC-MS for quantification, as applied to PAA and related organic acids .
- Calibration standards : Prepare serial dilutions (0.1–10 µg/mL) in MS media matrix to account for interference .
Tables for Key Experimental Parameters
| Parameter | PAA in Chickpea | Suggested for this compound |
|---|---|---|
| Shoot Induction Media | MS + 2.0 mg dm⁻³ BAP + 1.0 mg dm⁻³ PAA | MS + 1.5–3.0 mg dm⁻³ BAP + 0.5–2.0 mg dm⁻³ compound |
| Rooting Media Efficiency | 0.5 mg dm⁻³ PAA: 85% rooting | Test 0.25–1.5 mg dm⁻³ in semi-strength MS media |
| Acclimatization Survival Rate | 74% in soil:sand (3:1) | Monitor under 16-h photoperiod (50–100 µmol m⁻² s⁻¹) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
